![molecular formula C11H20O B13185287 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane](/img/structure/B13185287.png)
5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane: is a spirocyclic compound characterized by its unique structure, which includes a spiro-connected oxirane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane typically involves the methylenation of 2,2,3,6-tetramethyl-1-cyclohexanone followed by epoxidation. The process can be summarized as follows:
Methylenation: 2,2,3,6-tetramethyl-1-cyclohexanone is treated with dimethylsulfonium methylide under the conditions of the Corey-Chaykovsky reaction.
Epoxidation: The resulting 1,2,2,4-tetramethyl-3-methylene-cyclohexane is then subjected to epoxidation to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to optimize yield and efficiency. The use of heterogeneous catalysts, such as silica, can enhance the reaction rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane undergoes several types of chemical reactions, including:
Ring-Opening Reactions: This compound can undergo ring-opening reactions, particularly in the presence of acidic or basic catalysts.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Ring-Opening: Catalysts such as silica or Lewis acids (e.g., BF3-etherate, MgI2, SnCl4) are commonly used.
Oxidation/Reduction: Standard oxidizing or reducing agents can be employed, depending on the desired transformation.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane is used as an intermediate in the synthesis of various fragrance compounds. Its unique structure allows for the creation of complex molecules with desirable olfactory properties .
Biology and Medicine: Research into the biological activity of this compound is ongoing. Its stability and reactivity make it a candidate for drug development, particularly in the design of novel therapeutic agents .
Industry: In the industrial sector, this compound is utilized in the production of high-value fragrance ingredients. Its ability to undergo selective reactions makes it a versatile building block in synthetic chemistry .
Wirkmechanismus
The mechanism of action for 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane primarily involves its ability to undergo ring-opening reactions. The molecular targets and pathways involved in these reactions are influenced by the nature of the catalysts used. For example, Lewis acids facilitate the cleavage of the oxirane ring, leading to the formation of aldehyde intermediates .
Vergleich Mit ähnlichen Verbindungen
- 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane
- 1-Oxaspiro[2.5]octane, 5,5-dimethyl-4-(3-methyl-1,3-butadien-1-yl)-
Comparison: 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to similar compounds, it exhibits higher stability and selectivity in ring-opening reactions, making it particularly valuable in fragrance chemistry .
Eigenschaften
Molekularformel |
C11H20O |
|---|---|
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
5,5,7,7-tetramethyl-1-oxaspiro[2.5]octane |
InChI |
InChI=1S/C11H20O/c1-9(2)5-10(3,4)7-11(6-9)8-12-11/h5-8H2,1-4H3 |
InChI-Schlüssel |
OLHSBXWLGVSEOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC2(C1)CO2)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




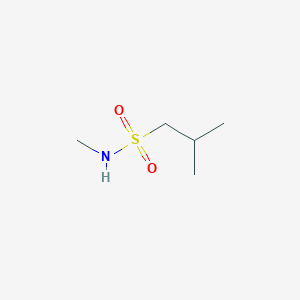
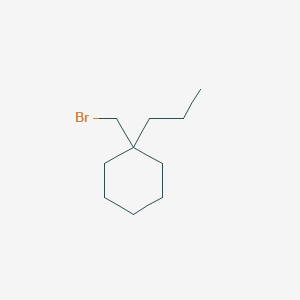

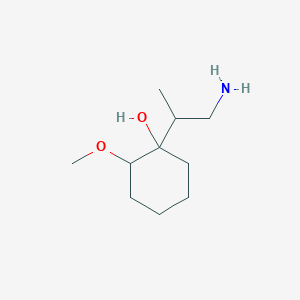

![Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13185258.png)
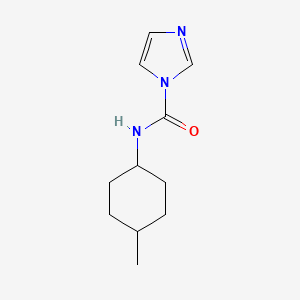
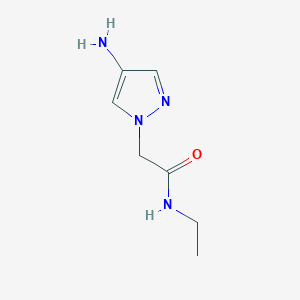

![2-[(Dimethylamino)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13185272.png)


